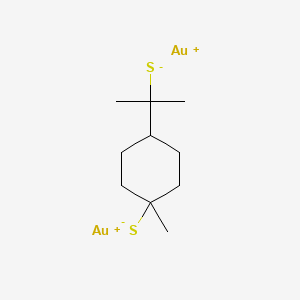
gold resinate mr7901-p
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
gold resinate mr7901-p: is a complex organometallic compound. It is known for its unique composition, which includes sulfurized copaiba balsams mixed with turpentine and gold salts. This compound is recognized for its diverse applications in various scientific fields due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of balsams, copaiba, sulfurized, mixed with turpentine, gold salts involves several steps. The process begins with the sulfurization of copaiba balsams, which is then mixed with turpentine. The resulting mixture is further reacted with gold salts to form the final compound. The specific reaction conditions, such as temperature, pressure, and catalysts, are crucial for the successful synthesis of this compound .
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactors where the sulfurization of copaiba balsams and subsequent mixing with turpentine and gold salts are carried out under controlled conditions. The process is optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
gold resinate mr7901-p undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using suitable reducing agents.
Substitution: The compound can undergo substitution reactions where one or more components are replaced by other chemical groups
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, including temperature, solvent, and pH, play a significant role in determining the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the conditions used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds .
Scientific Research Applications
gold resinate mr7901-p has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Employed in biological studies to investigate its effects on different biological systems.
Medicine: Explored for its potential therapeutic properties and used in the development of new drugs.
Industry: Utilized in industrial processes for its unique chemical properties
Mechanism of Action
The mechanism of action of balsams, copaiba, sulfurized, mixed with turpentine, gold salts involves its interaction with molecular targets and pathways within biological systems. The compound exerts its effects through various biochemical pathways, including enzyme inhibition and modulation of cellular signaling pathways. The specific molecular targets and pathways involved depend on the context of its application .
Comparison with Similar Compounds
Similar Compounds
Gold Resinate MR7901-P: Similar in composition but differs in specific applications and properties.
Sulfurized Turpentine Compounds: Share some chemical properties but lack the unique combination with gold salts.
Uniqueness
This compound stands out due to its unique combination of components, which imparts distinct chemical properties and a wide range of applications. Its ability to undergo various chemical reactions and its potential in scientific research make it a valuable compound .
Properties
CAS No. |
68990-27-2 |
|---|---|
Molecular Formula |
C10H18Au2S2 |
Molecular Weight |
596.3 g/mol |
IUPAC Name |
gold(1+);1-methyl-4-(2-sulfidopropan-2-yl)cyclohexane-1-thiolate |
InChI |
InChI=1S/C10H20S2.2Au/c1-9(2,11)8-4-6-10(3,12)7-5-8;;/h8,11-12H,4-7H2,1-3H3;;/q;2*+1/p-2 |
InChI Key |
OSXGAIDUJXYDPI-UHFFFAOYSA-L |
SMILES |
CC1(CCC(CC1)C(C)(C)[S-])[S-].[Au+].[Au+] |
Canonical SMILES |
CC1(CCC(CC1)C(C)(C)[S-])[S-].[Au+].[Au+] |
Key on ui other cas no. |
68990-27-2 |
Pictograms |
Flammable |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















